(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid
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Overview
Description
(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. This compound is significant in the field of organic chemistry, particularly in the synthesis of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid typically involves the protection of the amino group of an amino acid with the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that facilitate the coupling of amino acids with the Fmoc-protected amino acid. The use of solid-phase peptide synthesis (SPPS) is common, where the amino acid is anchored to a solid support and sequentially reacted with other amino acids to form the desired peptide .
Chemical Reactions Analysis
Types of Reactions
(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid for deprotection of the Fmoc group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid has numerous applications in scientific research:
Chemistry: It is widely used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: The compound is used in the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: It plays a role in the design and synthesis of therapeutic peptides and proteins.
Industry: The compound is utilized in the production of various peptide-based products, including pharmaceuticals and diagnostic agents
Mechanism of Action
The mechanism of action of (4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid during the synthesis process, preventing unwanted reactions. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form the desired peptide. The molecular targets and pathways involved include the activation of the carboxyl group and the protection of the amino group .
Comparison with Similar Compounds
Similar Compounds
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: This compound also contains the Fmoc group and is used in peptide synthesis.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine: Another Fmoc-protected amino acid used in similar applications.
Uniqueness
(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid is unique due to its specific stereochemistry and the presence of the phenylbutanoic acid moiety. This structural feature provides distinct properties and reactivity compared to other Fmoc-protected amino acids, making it valuable in the synthesis of complex peptides and proteins .
Properties
IUPAC Name |
(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c27-24(28)15-14-23(17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVBQAUUPFWYCV-QHCPKHFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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